molecular formula C8H14O B143137 5-Methyl-3-methylene-2-hexanone CAS No. 1187-87-7

5-Methyl-3-methylene-2-hexanone

Cat. No.: B143137
CAS No.: 1187-87-7
M. Wt: 126.2 g/mol
InChI Key: AGMJVYMZEAWWND-UHFFFAOYSA-N
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Description

5-Methyl-3-methylene-2-hexanone: is an organic compound with the molecular formula C8H14O . It is also known by its IUPAC name, 3-isobutyl-3-buten-2-one . This compound is characterized by the presence of a ketone functional group and a methylene group, making it a versatile intermediate in organic synthesis .

Scientific Research Applications

5-Methyl-3-methylene-2-hexanone has several applications in scientific research:

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 5-Methyl-3-methylene-2-hexanone . Personal protective equipment should be used and all sources of ignition should be removed .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-methylene-2-hexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The methylene group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

Mechanism of Action

The mechanism of action of 5-Methyl-3-methylene-2-hexanone involves its interaction with various molecular targets. For instance, in the hydrogenation process, the compound undergoes selective hydrogenation of carbon-carbon double bonds and carbon-oxygen double bonds, facilitated by the palladium catalyst. This selective hydrogenation is crucial for its conversion to other useful derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-3-methylidenehexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h6H,3,5H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMJVYMZEAWWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152214
Record name 5-Methyl-3-methylene-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-87-7
Record name 5-Methyl-3-methylene-2-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-methylene-2-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40152214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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